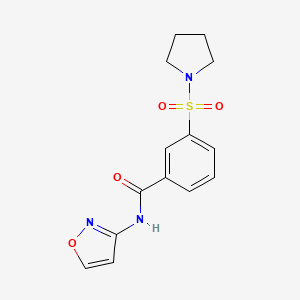
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It was first synthesized in 1989 by Tokumitsu et al. and has since been extensively studied for its potential applications in scientific research.
作用机制
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide functions by binding to the calmodulin-binding domain of CaMKII and preventing its autophosphorylation. This prevents the activation of CaMKII and downstream signaling pathways that are critical for cellular function. Additionally, N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the phosphorylation of other proteins, including myosin light chain kinase and protein kinase C.
Biochemical and Physiological Effects:
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CaMKII-dependent signaling pathways, the prevention of cardiac arrhythmias, and the reduction of neuronal death in models of stroke and Parkinson's disease. Additionally, N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory effects in models of sepsis and colitis.
实验室实验的优点和局限性
One of the major advantages of using N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. This allows researchers to selectively study the role of CaMKII in various cellular processes without affecting other signaling pathways. However, one limitation of N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide is its relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several future directions for the use of N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One area of interest is the role of CaMKII in cancer progression, as CaMKII has been implicated in a variety of cancer types. Additionally, there is ongoing research into the development of more potent and selective CaMKII inhibitors that may have improved pharmacological properties compared to N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide. Finally, there is interest in the use of N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide as a potential therapeutic agent for the treatment of various diseases, including cardiac arrhythmias and neurodegenerative disorders.
合成方法
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 3-amino-5-methylisoxazole, followed by the addition of triethylamine and purification by column chromatography. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
科学研究应用
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been widely used in scientific research as a tool to study the role of CaMKII in various cellular processes. It has been shown to inhibit the autophosphorylation of CaMKII, which is critical for its activation and function. This inhibition has been linked to a variety of physiological processes, including learning and memory, synaptic plasticity, and cardiac function.
属性
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(15-13-6-9-21-16-13)11-4-3-5-12(10-11)22(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIPQCMZAVNOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)


![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)


![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)